molecular formula C16H13IN2O2S B11462729 2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11462729
M. Wt: 424.3 g/mol
InChI Key: AENBBCPYFNCZES-UHFFFAOYSA-N
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Description

2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-iodobenzyl chloride with 2-methoxyphenyl hydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium cyanide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with receptors. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13IN2O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2-[(4-iodophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13IN2O2S/c1-20-14-5-3-2-4-13(14)15-18-19-16(21-15)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3

InChI Key

AENBBCPYFNCZES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)I

Origin of Product

United States

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